molecular formula C9H11NO2S B3024325 2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid CAS No. 926248-27-3

2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid

Cat. No.: B3024325
CAS No.: 926248-27-3
M. Wt: 197.26 g/mol
InChI Key: NDXRNFGHRDRBGC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-c]pyridine ring system. The acetic acid moiety is then introduced through a series of reactions involving halogenation and subsequent nucleophilic substitution . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of 2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical pathways. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules .

Properties

IUPAC Name

2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-9(12)6-10-3-1-8-7(5-10)2-4-13-8/h2,4H,1,3,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXRNFGHRDRBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701227066
Record name 6,7-Dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926248-27-3
Record name 6,7-Dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926248-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701227066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid
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2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid
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2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid
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2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid
Reactant of Route 5
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2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid
Reactant of Route 6
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2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid

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